アマンタジン塩酸塩

説明

ソマンタジン塩酸塩は、抗ウイルス特性で知られるアダマンタン誘導体です。 主にインフルエンザA型ウイルス感染症の治療に使用されており、ヘルペスなどの他のウイルス感染症の治療にも有効であることが示されています 。 さらに、パーキンソン病や薬物誘発性錐体外路症状の治療にも適用されます .

科学的研究の応用

Antiviral Applications

Somantadine hydrochloride is notably effective against the influenza A virus. The mechanism of action involves blocking the M2 ion channel, which is essential for viral uncoating and replication. However, due to the emergence of resistant influenza strains, its use for this purpose has diminished significantly in recent years .

Table 1: Antiviral Efficacy

| Virus Type | Mechanism of Action | Current Use Status |

|---|---|---|

| Influenza A | Blocks M2 ion channel | Limited due to resistance |

| Herpes Simplex Virus | Inhibits viral replication | Under investigation |

Neurological Applications

Somantadine hydrochloride has been extensively studied for its effects on neurological disorders, particularly Parkinson's disease and traumatic brain injuries.

Parkinson's Disease

Somantadine is used to manage symptoms such as dyskinesia and rigidity in patients undergoing treatment with levodopa. Clinical studies suggest it may enhance dopaminergic activity in the brain, providing symptomatic relief .

Traumatic Brain Injury

A case series indicated that somantadine could improve cognitive functions and behavioral symptoms in patients with traumatic brain injuries. For instance, one patient demonstrated significant improvements in memory and attentiveness after treatment with somantadine .

Table 2: Neurological Conditions Treated with Somantadine

| Condition | Observed Effects | Evidence Level |

|---|---|---|

| Parkinson's Disease | Reduces dyskinesia and rigidity | Moderate |

| Traumatic Brain Injury | Enhances cognitive function and behavior | Preliminary |

| Restless Legs Syndrome | Potential benefits noted in small trials | Limited |

Research Applications

Somantadine hydrochloride is also applied in various research settings:

- Chemical Synthesis : It serves as a precursor for synthesizing other adamantane derivatives used in pharmaceutical research.

- Biological Studies : Researchers are investigating its interactions with viral proteins and cellular mechanisms to better understand its antiviral properties.

- Immunoassays : The compound is being explored for developing sensitive detection methods for antiviral agents in food samples.

Case Studies

Several case studies highlight the effectiveness of somantadine hydrochloride in clinical settings:

- Case Study on Traumatic Brain Injury :

- Parkinson's Disease Management :

作用機序

ソマンタジン塩酸塩は、いくつかのメカニズムを通じてその効果を発揮します。

抗ウイルス活性: インフルエンザAウイルスのM2プロトンチャネルを阻害し、ウイルス複製を防ぎます.

ドーパミン放出: 脳内のドーパミン放出を増加させ、パーキンソン病の症状を軽減するのに役立ちます.

NMDA受容体拮抗作用: NMDA型グルタミン酸受容体の弱い拮抗薬として作用し、神経保護効果に貢献します.

類似化合物:

アマンタジン: 同様の抗ウイルスおよび抗パーキンソン病特性を持つ別のアダマンタン誘導体.

リマンタジン: 同様の作用機序を持つ誘導体ですが、薬物動態が異なります.

ソマンタジン塩酸塩の独自性:

高い効力: ソマンタジン塩酸塩は、特定の抗ウイルスアプリケーションにおいて、その類似体よりも高い効力を示しています.

より広いスペクトル: さまざまなウイルス株に対してより広いスペクトルを持っています.

ソマンタジン塩酸塩の詳細な特性と用途を理解することで、研究者や臨床医は、さまざまな科学分野と医療分野でこの化合物をより効果的に利用できます。

生化学分析

Biochemical Properties

Somantadine hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting viral replication. It interacts with various enzymes and proteins, including viral M2 protein channels. By binding to these channels, somantadine hydrochloride prevents the uncoating of the viral RNA, thereby inhibiting the replication process . Additionally, it has been observed to interact with cellular proteins involved in the immune response, enhancing the body’s ability to combat viral infections.

Cellular Effects

Somantadine hydrochloride exerts profound effects on different cell types and cellular processes. In epithelial cells, it disrupts viral entry and replication, thereby reducing viral load. It also influences cell signaling pathways, particularly those involved in the immune response. For instance, somantadine hydrochloride has been shown to modulate the expression of interferon-stimulated genes, enhancing antiviral defenses. Furthermore, it impacts cellular metabolism by altering the energy production pathways, ensuring that infected cells are less conducive to viral replication .

Molecular Mechanism

The molecular mechanism of somantadine hydrochloride involves its binding to the M2 protein channels of viruses. This binding inhibits the acidification of the viral interior, a crucial step for viral uncoating. By preventing this process, somantadine hydrochloride effectively halts the replication of the virus. Additionally, it has been observed to inhibit certain cellular enzymes, further disrupting the viral life cycle. The compound also influences gene expression by modulating transcription factors involved in the antiviral response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of somantadine hydrochloride have been studied over various time frames. The compound exhibits stability under standard conditions, maintaining its antiviral efficacy over extended periods. Degradation can occur under extreme pH conditions or prolonged exposure to light. Long-term studies have shown that somantadine hydrochloride can lead to sustained antiviral effects, with minimal impact on cellular function in vitro. In vivo studies have demonstrated that the compound remains effective over time, although its efficacy may diminish with prolonged use due to potential resistance development .

Dosage Effects in Animal Models

The effects of somantadine hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load and enhances immune response without significant adverse effects. At higher doses, somantadine hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse reactions. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

Somantadine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and conjugation reactions. The enzymes cytochrome P450 2D6 and 3A4 play a significant role in its metabolism. Somantadine hydrochloride also affects metabolic flux by altering the levels of key metabolites involved in energy production and immune response. These interactions ensure that the compound exerts its antiviral effects while minimizing disruption to normal cellular functions .

Transport and Distribution

Within cells and tissues, somantadine hydrochloride is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its movement across cellular membranes. The compound also binds to specific proteins that aid in its localization within cells. These interactions ensure that somantadine hydrochloride accumulates in areas where it can exert its antiviral effects most effectively .

Subcellular Localization

Somantadine hydrochloride exhibits specific subcellular localization patterns. It is predominantly found in the cytoplasm, where it interacts with viral components and cellular proteins. The compound’s activity is influenced by its localization, as it needs to be in proximity to viral M2 protein channels to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, can also affect its targeting and function within cells .

準備方法

合成経路および反応条件: ソマンタジン塩酸塩は、アダマンタンとアンモニアを反応させ、その後塩酸で処理して塩酸塩を形成することにより合成されます 。この反応は通常、以下を含むことを特徴としています。

アダマンタン: 出発物質です。

アンモニア: アミノ基を導入するために使用されます。

塩酸: 遊離アミンを塩酸塩に変換します。

工業的生産方法: ソマンタジン塩酸塩の工業的生産には、同様の反応条件を使用した大規模合成が伴いますが、収率と純度を向上させるために最適化されています。このプロセスには以下が含まれます。

触媒的水素化: アダマンタンの完全な変換を確保します。

精製工程: 高純度のソマンタジン塩酸塩を得るための再結晶など.

化学反応の分析

反応の種類: ソマンタジン塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: さまざまな誘導体形成のために酸化できます。

還元: 還元反応は官能基を修飾できます。

一般的な試薬と条件:

酸化剤: 酸化反応では、過マンガン酸カリウムなど。

還元剤: 還元反応では、水素化リチウムアルミニウムなど。

置換剤: さまざまなハロゲン化物や酸など、置換反応用.

主要な生成物:

酸化生成物: ヒドロキシル化誘導体を含む。

還元生成物: 脱アミノ化化合物を含む。

置換生成物: ハロゲン化誘導体およびアシル化誘導体を含む.

4. 科学研究アプリケーション

ソマンタジン塩酸塩は、幅広い科学研究アプリケーションを持っています。

化学: 他のアダマンタン誘導体の合成における前駆体として使用されます。

生物学: ウイルス複製と細胞メカニズムに対するその影響が研究されています。

類似化合物との比較

Amantadine: Another adamantane derivative with similar antiviral and antiparkinsonian properties.

Rimantadine: A derivative with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness of Somantadine Hydrochloride:

Higher Potency: Somantadine Hydrochloride has shown higher potency in certain antiviral applications compared to its analogs.

Broader Spectrum: It has a broader spectrum of activity against various viral strains.

By understanding the detailed properties and applications of Somantadine Hydrochloride, researchers and practitioners can better utilize this compound in various scientific and medical fields.

生物活性

Somantadine hydrochloride, also known as amantadine hydrochloride, is a compound with significant biological activity primarily recognized for its antiviral and antiparkinsonian properties. This article provides a comprehensive overview of its biological mechanisms, pharmacokinetics, case studies demonstrating its clinical efficacy, and potential toxicity.

Somantadine hydrochloride exhibits multiple mechanisms of action:

- Antiviral Activity : It inhibits the M2 proton channel of the influenza A virus, preventing viral uncoating and subsequent replication within host cells . This mechanism is crucial for its effectiveness against viral infections.

- Antiparkinsonian Effects : The compound enhances dopaminergic neurotransmission by releasing dopamine from nerve endings in the brain. It also acts as a non-competitive antagonist at NMDA receptors, which may contribute to its therapeutic effects in Parkinson's disease .

- Sigma-1 Receptor Agonism : Recent studies suggest that somantadine interacts with sigma-1 receptors, enhancing dopaminergic activity and possibly modulating neuroprotective effects .

Pharmacokinetics

Somantadine is well absorbed orally, with a bioavailability of 86–90% . Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | 3 to 8 L/kg |

| Protein Binding | Approximately 67% |

| Half-life | 10 to 14 hours (prolonged in renal impairment) |

| Elimination Route | Primarily excreted unchanged in urine |

Case Studies

- Traumatic Brain Injury (TBI) : A case series involving seven patients with frontal lobe dysfunction due to TBI demonstrated significant improvements in cognitive and behavioral symptoms following somantadine treatment. Patients exhibited enhanced attention, memory, and reduced impulsivity after receiving doses up to 400 mg per day .

- Parkinson's Disease : In clinical settings, somantadine has been used as an adjunct therapy for patients experiencing motor fluctuations despite L-DOPA treatment. Studies indicate that it can improve motor function and reduce dyskinesias .

- Cognitive Impairments : A study highlighted improvements in cognitive performance among patients with severe brain injuries treated with somantadine, particularly in tasks assessing memory and executive function .

Toxicity and Side Effects

While somantadine is generally well tolerated, it can cause side effects such as:

- Anticholinergic effects (e.g., dry mouth, urinary retention)

- Central nervous system effects (e.g., confusion, hallucinations)

- Gastrointestinal disturbances (e.g., nausea)

A study investigating the cytotoxicity of somantadine on bovine corneal endothelial cells revealed that lower concentrations (≤20 μM) did not affect cell viability, while higher concentrations induced apoptosis and cell cycle arrest at G1 phase . This suggests a need for careful dosage management to avoid potential toxic effects.

Summary of Research Findings

The biological activity of somantadine hydrochloride underscores its dual role as both an antiviral agent and a treatment for Parkinson's disease. Its multifaceted mechanisms involve interactions with viral proteins and neurotransmitter systems, making it a valuable compound in clinical practice. Ongoing research continues to explore its full therapeutic potential and safety profile.

特性

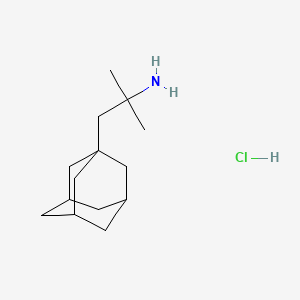

IUPAC Name |

1-(1-adamantyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N.ClH/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14;/h10-12H,3-9,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYQQGVXUPSJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218827 | |

| Record name | Somantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68693-30-1 | |

| Record name | Somantadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOMANTADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I505KI9F8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。